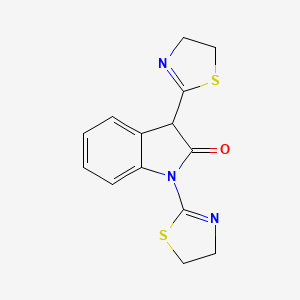
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both thiazole and indole moieties
Vorbereitungsmethoden
The synthesis of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the thiazole and indole intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazole or indole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: This compound also features a bis-heterocyclic structure but with oxazole rings instead of thiazole rings.
3-(1,3-thiazol-2-ylamino)indol-2-one: This compound has a similar indole-thiazole structure but differs in the positioning and connectivity of the thiazole ring.
The uniqueness of this compound lies in its specific combination of thiazole and indole moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64951-51-5 |
|---|---|
Molekularformel |
C14H13N3OS2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1,3-bis(4,5-dihydro-1,3-thiazol-2-yl)-3H-indol-2-one |
InChI |
InChI=1S/C14H13N3OS2/c18-13-11(12-15-5-7-19-12)9-3-1-2-4-10(9)17(13)14-16-6-8-20-14/h1-4,11H,5-8H2 |
InChI-Schlüssel |
FDFIFARKEICYIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)C2C3=CC=CC=C3N(C2=O)C4=NCCS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


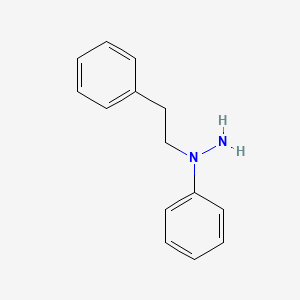
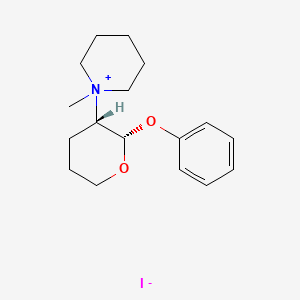
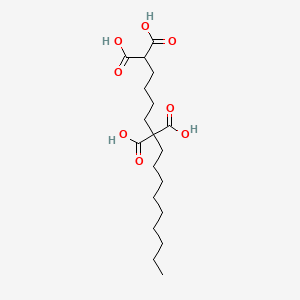
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
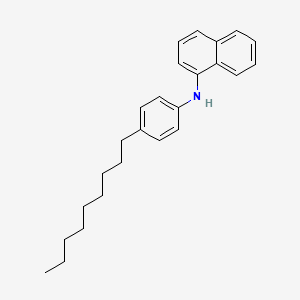
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
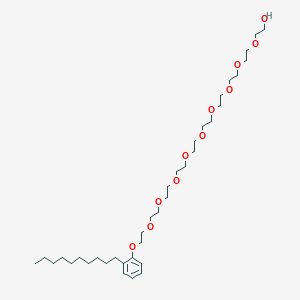

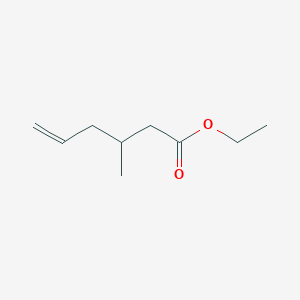
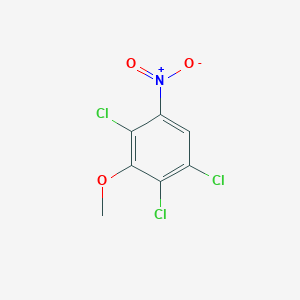

![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
